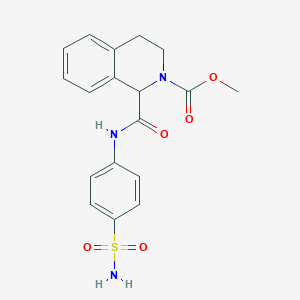
methyl 1-((4-sulfamoylphenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-((4-sulfamoylphenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C18H19N3O5S and its molecular weight is 389.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 1-((4-sulfamoylphenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings from diverse sources.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C24H25N5O5S |
| Molecular Weight | 495.6 g/mol |
| CAS Number | 1396573-90-2 |
| Structure | Structure |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on pyrazole derivatives have demonstrated notable antifungal activities against various pathogenic fungi, suggesting that structural analogs may share similar mechanisms of action .
Anticancer Potential
Preclinical studies have highlighted the anticancer potential of related isoquinoline derivatives. For example, compounds targeting specific cancer pathways have shown promise in inhibiting tumor growth in liver and pancreatic cancers. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis .
Inhibition of Enzymatic Activity
The compound's ability to inhibit specific enzymes is crucial for its biological activity. Isoquinoline derivatives have been investigated for their role in inhibiting xanthine oxidase, an enzyme linked to oxidative stress and inflammation. This inhibition can lead to reduced production of reactive oxygen species (ROS), thereby providing therapeutic benefits in conditions like gout and cardiovascular diseases .
Case Studies
- Antifungal Activity : A study evaluated the effectiveness of various pyrazole derivatives against five phytopathogenic fungi, revealing that certain structural modifications enhanced antifungal potency significantly .
- Anticancer Efficacy : A preclinical study on a structurally similar compound indicated that it could serve as a potent chemotherapeutic agent against hepatocellular carcinoma (HCC) and pancreatic cancer, demonstrating both immunohistochemical efficacy and reduced tumor burden in animal models .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Inhibition of xanthine oxidase and other enzymes involved in metabolic pathways.
- Cell Cycle Modulation : Induction of apoptosis through modulation of key regulatory proteins in cancer cells.
- Antioxidant Properties : Reduction of oxidative stress through scavenging of free radicals.
Propiedades
IUPAC Name |
methyl 1-[(4-sulfamoylphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-26-18(23)21-11-10-12-4-2-3-5-15(12)16(21)17(22)20-13-6-8-14(9-7-13)27(19,24)25/h2-9,16H,10-11H2,1H3,(H,20,22)(H2,19,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVUBHSKZJKVPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=CC=CC=C2C1C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














